5(Aminomethyl)pyrazine-2-carbonitrile
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Overview
Description
5-(Aminomethyl)pyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N4. It features a pyrazine ring substituted with an aminomethyl group at the 5-position and a cyano group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group .
Industrial Production Methods
Industrial production methods for 5-(Aminomethyl)pyrazine-2-carbonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
5-(Aminomethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl and cyano groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminomethyl-pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Amino-5-methylpyrazine: Lacks the cyano group but has a similar aminomethyl substitution.
5-(Aminomethyl)pyrimidine-2-carbonitrile: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
5-(Aminomethyl)pyrazine-2-carbonitrile is unique due to the presence of both an aminomethyl group and a cyano group on the pyrazine ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile building block for various applications in chemistry and biology .
Properties
Molecular Formula |
C6H6N4 |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-(aminomethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2 |
InChI Key |
PXAHMXDFHCLTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)CN |
Origin of Product |
United States |
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